Pyridine, 2-[(4-methylphenyl)ethynyl]-
Overview
Description
Pyridine, 2-[(4-methylphenyl)ethynyl]- is a chemical compound characterized by the presence of a pyridine ring substituted at the 2-position with an ethynyl group attached to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[(4-methylphenyl)ethynyl]- typically involves the coupling of 2-ethynylpyridine with 4-methylphenylacetylene. This reaction can be facilitated by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of efficient catalysts and reaction conditions that minimize by-products and maximize yield are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-[(4-methylphenyl)ethynyl]- can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Pyridine, 2-[(4-methylphenyl)ethynyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 2-[(4-methylphenyl)ethynyl]- involves its interaction with molecular targets through various pathways. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the biological activity of the compound, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
- 2-Ethynylpyridine
- 4-Methylphenylacetylene
- 2-Phenylethynylpyridine
Comparison: Pyridine, 2-[(4-methylphenyl)ethynyl]- is unique due to the combination of the pyridine ring and the ethynyl group attached to a 4-methylphenyl moiety. This structural feature imparts distinct chemical and physical properties, making it different from other similar compounds. For instance, the presence of the 4-methyl group can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-[2-(4-methylphenyl)ethynyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-12-5-7-13(8-6-12)9-10-14-4-2-3-11-15-14/h2-8,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZANAILUXHNIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408319 | |
Record name | Pyridine, 2-[(4-methylphenyl)ethynyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80221-14-3 | |
Record name | Pyridine, 2-[(4-methylphenyl)ethynyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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